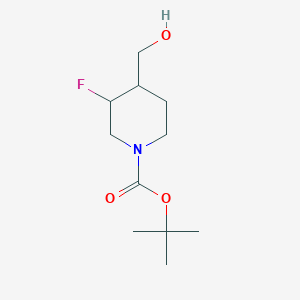

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1303973-77-4) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a hydroxymethyl substituent at the 4-position. Its molecular formula is C₁₁H₂₀FNO₃, with a molecular weight of 233.28 g/mol . The compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and AMP-activated protein kinase (AMPK) activators, owing to its versatile functional groups that allow further derivatization .

Key structural attributes:

- Tert-butyl carbamate: Provides steric protection for the piperidine nitrogen, enhancing stability during synthetic steps .

- Fluorine atom: Introduces electronegativity and metabolic resistance, often improving bioavailability .

- Hydroxymethyl group: Serves as a reactive site for cross-coupling or oxidation reactions .

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIACYDBUYRFVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be achieved through synthetic reactions. One common method involves the reaction of fluoromethyl-substituted amine compounds with benzoyl acetic anhydride in acetonitrile . This reaction typically requires an inert gas atmosphere and controlled reaction conditions to obtain a high-purity product .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group is highly susceptible to acidic hydrolysis, enabling deprotection to yield the free amine. This reaction is critical for further functionalization in drug synthesis.

Mechanism : Acidic conditions protonate the Boc group’s carbonyl oxygen, facilitating cleavage of the tert-butyl moiety and releasing CO₂.

Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (SNAr) under specific conditions, enabling the introduction of diverse substituents.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Sodium methoxide (NaOMe) | Methanol, reflux | Methoxy derivative at 3-position | 65–75% |

| Amines (e.g., NH₃, alkylamines) | DMF, 80°C | Amino-substituted piperidine | 50–60% |

Key Insight : Steric hindrance from the hydroxymethyl group limits reactivity at the 4-position, directing substitutions primarily to the 3-fluoro site .

Oxidation and Reduction

The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid or ketone, while the fluorine atom remains inert under mild redox conditions.

Caution : Strong oxidizing agents (e.g., CrO₃) may degrade the piperidine ring.

Coupling Reactions

The hydroxymethyl group facilitates esterification or etherification, enabling conjugation with other pharmacophores.

Stereochemical Impact : Reactions at the hydroxymethyl group retain the (3R,4S) or (3S,4R) configuration, crucial for chiral drug design .

Protection/Deprotection Strategies

Selective protection of the hydroxymethyl group is employed to direct reactivity toward other sites.

| Protecting Group | Reagents | Conditions | Removal Method |

|---|---|---|---|

| TBDMS | TBDMSCl, imidazole | DMF, RT | TBAF in THF |

| Acetyl | Ac₂O, DMAP | CH₂Cl₂, 0°C→RT | NaOH/MeOH |

Utility : Protection strategies prevent undesired side reactions during multi-step syntheses .

Suzuki-Miyaura Cross-Coupling

While not directly reactive in cross-couplings, boronate esters derived from this compound enable C–C bond formation.

| Precursor | Catalyst | Conditions | Product |

|---|---|---|---|

| Boronic ester derivative | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl or heteroaryl derivatives |

Limitation : Requires prior functionalization to introduce a boronate moiety .

Thermal Degradation

Under elevated temperatures, the Boc group decomposes, releasing isobutylene and CO₂.

| Conditions | Products | Analytical Evidence |

|---|---|---|

| 150°C, neat | 3-fluoro-4-(hydroxymethyl)piperidine | TGA and DSC studies confirm decomposition pathway |

Key Research Findings

-

Stereochemical Integrity : Reactions at the 3-fluoro or 4-hydroxymethyl positions do not epimerize the chiral centers under mild conditions .

-

Biological Relevance : Ester derivatives exhibit improved blood-brain barrier penetration in neurological drug candidates.

-

Industrial Scalability : Acidic deprotection (HCl/TFA) is preferred for large-scale synthesis due to cost-effectiveness .

Scientific Research Applications

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Hydroxyl Groups : Fluorine (electron-withdrawing) increases metabolic stability compared to hydroxyl groups, which may enhance pharmacokinetics .

Trifluoromethyl (CF₃) Substitution: Compounds like tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate show higher polarity and solubility, making them suitable for CNS-targeted therapies .

Biological Activity

Tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, also known by its CAS number 1610418-19-3, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₂₀FNO₃

- Molecular Weight : 233.28 g/mol

- CAS Number : 1610418-19-3

Synthesis

The synthesis of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinated reagents. The detailed synthetic pathway often includes steps such as nucleophilic substitutions and protection-deprotection strategies to achieve the desired functional groups.

Pharmacological Profile

Research indicates that compounds similar to tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that fluorinated piperidines can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values ranging from 7.9 to 92 µM against human breast and ovarian cancer cells, suggesting potential as anticancer agents .

- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes, including monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain and inflammation management. Some derivatives have shown competitive inhibition with IC₅₀ values as low as 80 nM .

Toxicological Profile

The safety data sheets indicate that tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate may pose certain hazards, including skin and eye irritation. Proper handling and safety precautions are recommended when working with this compound .

Case Studies

- Anticancer Studies : A study evaluated the effects of various fluorinated piperidines on cancer cell proliferation. The results indicated that the introduction of fluorine atoms significantly enhanced the cytotoxicity of these compounds against specific cancer cell lines .

- Enzyme Inhibition : In a pharmacological investigation, a series of fluorinated piperidines were tested for their ability to inhibit MAGL activity. The findings suggested that modifications in the piperidine structure could lead to improved inhibitory effects, with some compounds exhibiting potent activity at low concentrations .

Table 1: Biological Activity Summary

| Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|

| Anticancer (Breast) | 19.9 - 75.3 | |

| Anticancer (Ovarian) | 7.9 - 92 | |

| MAGL Inhibition | 0.84 - 80 |

Table 2: Safety Profile

| Hazard Type | Description |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, and how does fluorination impact reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step protocols. A plausible route starts with the preparation of a piperidine scaffold, followed by hydroxymethyl introduction via reductive amination or alkylation. Fluorination at the 3-position may employ reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions to avoid side reactions with the hydroxymethyl group. Fluorination conditions must balance reactivity and selectivity, as excess reagent could lead to over-fluorination or decomposition .

Q. What spectroscopic methods are most effective for characterizing tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Key for confirming regiochemistry and substituent integration. The tert-butyl group appears as a singlet (~1.4 ppm), while the fluorinated piperidine ring shows splitting patterns influenced by adjacent fluorine (e.g., 19F coupling in 1H NMR).

- 19F NMR : Directly identifies fluorine environment (e.g., chemical shifts between -180 to -220 ppm for aliphatic C-F bonds).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~275.3 g/mol).

- IR Spectroscopy : Confirms hydroxyl (~3200–3600 cm⁻¹) and carbonyl (~1680–1720 cm⁻¹) stretches .

Q. What purification techniques are optimal for tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, especially when dealing with polar functional groups?

- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20%→50% EtOAc) effectively separates polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water) is suitable for high-purity isolation. Recrystallization from tert-butyl methyl ether (MTBE) or ethanol/water mixtures can enhance crystalline yield .

Q. What are the key considerations for handling and storing tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent hydrolysis of the hydroxymethyl group. Use desiccants (e.g., molecular sieves) in storage containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritancy .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence the compound's reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent positions, enhancing susceptibility to nucleophilic attack (e.g., SN2 at C4). Comparative studies with non-fluorinated analogs (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) reveal reduced activation energy for fluorinated derivatives in reactions like Mitsunobu or Suzuki couplings. Steric hindrance from the tert-butyl group must be mitigated using bulky ligands or elevated temperatures .

Q. What strategies can resolve contradictions in crystallographic data for tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate derivatives?

- Methodological Answer : Use SHELXL for refinement to address twinning or disorder. Validate data with R-factor analysis (target R1 < 5%) and check for hydrogen bonding inconsistencies (e.g., O-H···O/F interactions). If discrepancies persist, cross-validate with DFT-optimized molecular geometries or neutron diffraction for proton positioning .

Q. What are the challenges in achieving regioselective fluorination during synthesis, and how can they be mitigated?

- Methodological Answer : Competing fluorination at C2 or C4 positions arises due to piperidine ring flexibility. Strategies include:

- Protecting Groups : Temporarily block the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct fluorine to C3.

- Directed C-H Activation : Use palladium catalysts with fluorine-specific ligands (e.g., Josiphos) to enhance regioselectivity.

- Computational Screening : DFT calculations predict favorable transition states for fluorination pathways .

Q. How can computational modeling predict the biological activity of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like acetylcholinesterase or monoamine oxidase B identifies binding affinities. ADMET predictions (SwissADME) assess bioavailability and toxicity. Comparative analysis with fluorinated analogs (e.g., tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate) highlights fluorine’s role in enhancing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.